

An In-depth Technical Guide to L-Tyrosine-d5

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Compound of Interest

Compound Name: *L-Tyrosine-d5*

Cat. No.: *B15573411*

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Introduction

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several critical neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroxine. In metabolic research, drug development, and clinical diagnostics, stable isotope-labeled compounds are indispensable tools for tracing, quantification, and metabolic flux analysis. **L-Tyrosine-d5** is a deuterated form of L-Tyrosine, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling renders it distinguishable from its endogenous counterpart by mass spectrometry, making it an ideal internal standard for accurate quantification of natural L-Tyrosine in various biological matrices. This guide provides an in-depth overview of the molecular properties of **L-Tyrosine-d5**, a detailed experimental protocol for its use in quantitative analysis, and a description of the key signaling pathway in which L-Tyrosine plays a pivotal role.

Core Molecular Data

The key quantitative data for **L-Tyrosine-d5** and its unlabeled counterpart, L-Tyrosine, are summarized in the table below for direct comparison. The incorporation of five deuterium atoms results in a corresponding increase in the molecular weight of **L-Tyrosine-d5**.

Property	L-Tyrosine-d5	L-Tyrosine
Molecular Formula	C ₉ H ₆ D ₅ NO ₃ [1][2][3]	C ₉ H ₁₁ NO ₃ [4]
Molecular Weight	186.22 g/mol [1][2][3][5]	181.19 g/mol [4]
CAS Number	1226919-57-8[1][5]	60-18-4[4]

Experimental Protocols: Quantification of L-Tyrosine in Biological Samples using LC-MS/MS with L-Tyrosine-d5 as an Internal Standard

The following protocol outlines a general methodology for the quantification of L-Tyrosine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **L-Tyrosine-d5** serves as the internal standard to correct for matrix effects and variations in sample processing and instrument response.

1. Sample Preparation:

- To 100 µL of plasma, add 10 µL of an internal standard working solution containing **L-Tyrosine-d5**.
- Precipitate proteins by adding 200 µL of ice-cold acetone.
- Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 50 µL of the initial mobile phase.

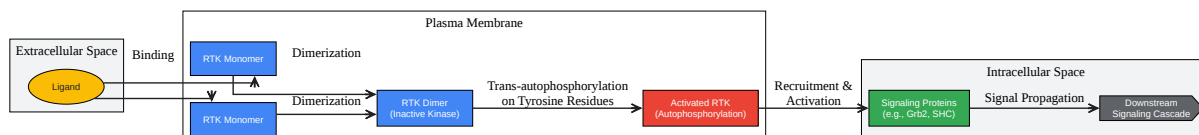
2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is a common starting point.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-Tyrosine and **L-Tyrosine-d5**.
 - L-Tyrosine: The transition m/z 182.1 \rightarrow 136.1 is commonly used.
 - **L-Tyrosine-d5**: The transition m/z 187.1 \rightarrow 141.1 would be monitored.
 - Data Analysis: The concentration of L-Tyrosine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of L-Tyrosine and a fixed concentration of **L-Tyrosine-d5**.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

L-Tyrosine is a critical component of proteins that are central to cellular signaling. A major class of such proteins are the Receptor Tyrosine Kinases (RTKs). These are cell surface receptors that play a pivotal role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and motility.[5][6][7] The general mechanism of RTK activation is a multi-step process initiated by the binding of a ligand, such as a growth factor.



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Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway Activation.

The binding of a ligand to the extracellular domain of two RTK monomers induces their dimerization.[6][8] This dimerization brings the intracellular kinase domains into close proximity, allowing for trans-autophosphorylation on specific tyrosine residues.[8] These newly phosphorylated tyrosine residues act as docking sites for various intracellular signaling proteins containing SH2 (Src Homology 2) or PTB (Phosphotyrosine-Binding) domains.[6] This recruitment and subsequent activation of downstream signaling molecules initiates a cascade of events that ultimately leads to a cellular response. The RTK signaling pathway is a fundamental mechanism in cell-to-cell communication and its dysregulation is often implicated in diseases such as cancer.[5][6]

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